A Technical Guide to the Identification, Analysis, and Control of 5-chloro-N-methylpyridine-2-carboxamide, a Potential Impurity in Sorafenib
A Technical Guide to the Identification, Analysis, and Control of 5-chloro-N-methylpyridine-2-carboxamide, a Potential Impurity in Sorafenib
Abstract
This technical guide provides a comprehensive overview of 5-chloro-N-methylpyridine-2-carboxamide, a potential process-related impurity in the manufacturing of Sorafenib, a multi-kinase inhibitor used in oncology. The document outlines the regulatory framework governing pharmaceutical impurities, details the physicochemical properties of the impurity, and explores its potential synthetic origins. A central focus is placed on a robust analytical control strategy, featuring a detailed, validated High-Performance Liquid Chromatography (HPLC) method for its detection and quantification. This guide serves as a critical resource for professionals engaged in the development, manufacturing, and quality control of Sorafenib, ensuring compliance with global regulatory standards and safeguarding patient safety.
Introduction: The Imperative of Impurity Profiling in Sorafenib
Sorafenib is a small molecule inhibitor of several tyrosine protein kinases, including VEGFR and PDGFR, and Raf kinases.[1][] Its therapeutic efficacy in treating advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC) is well-established.[] The chemical synthesis of a complex molecule like Sorafenib, chemically named 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide, is a multi-step process.[] In such processes, the formation of impurities—be they starting materials, by-products, intermediates, or degradation products—is inevitable.
The control of these impurities is not merely a matter of good manufacturing practice; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[3] Impurities can possess their own pharmacological or toxicological profiles, potentially impacting patient health or diminishing the stability of the active pharmaceutical ingredient (API).[3] This guide focuses on a specific potential impurity, 5-chloro-N-methylpyridine-2-carboxamide , which represents a key structural fragment of the Sorafenib molecule and is a plausible process-related impurity. Understanding its origin, characterization, and control is paramount for any robust drug development program.
The Regulatory Landscape: ICH Guidelines for Impurity Control
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances.[4][5] The primary guideline, ICH Q3A(R2), establishes a framework for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[6][7]
Key Thresholds in Impurity Management (ICH Q3A):
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[4][5]
-
Identification Threshold: The level above which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, this is typically 0.10%.[4][5]
-
Qualification Threshold: The level at which an impurity's biological safety must be established. For a maximum daily dose of ≤ 2g/day, this is typically 0.15%.[4][5]
Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at the specified level.[7] An impurity is considered qualified if its levels have been adequately justified by scientific literature or if it was present at or above the proposed level in safety and clinical study batches.[3][7] For any specified unidentified impurity, it is crucial to develop robust analytical procedures for its detection and quantification.
Physicochemical Characterization: Sorafenib vs. Impurity
A clear understanding of the physicochemical properties of both the API and the potential impurity is foundational for developing selective analytical methods.
Chemical Structures
The structural similarity between Sorafenib and 5-chloro-N-methylpyridine-2-carboxamide highlights the latter's potential origin as a key synthetic intermediate or unreacted starting material.
Caption: Chemical structures of Sorafenib and the impurity.
Core Properties
The distinct properties of the impurity compared to the parent drug molecule are summarized below.
| Property | 5-chloro-N-methylpyridine-2-carboxamide | Sorafenib |
| CAS Number | 1086110-81-7 | 284461-73-0 |
| Molecular Formula | C₇H₇ClN₂O | C₂₁H₁₆ClF₃N₄O₃[] |
| Molecular Weight | 170.6 g/mol [8] | 464.8 g/mol [9] |
| Appearance | Powder or crystals | Off-white to yellowish solid |
| Solubility | Soluble in organic solvents like methanol, acetonitrile | Poorly soluble in water, soluble in DMSO |
Potential Formation Pathways of the Impurity
5-chloro-N-methylpyridine-2-carboxamide is not a degradation product but a process-related impurity . Its structure represents the "right-hand" side of the Sorafenib molecule. Its presence in the final API likely stems from two primary sources:
-
Unreacted Starting Material: It can be a key intermediate used in the final coupling step of the Sorafenib synthesis.
-
By-product Formation: It could arise from a side reaction during the synthesis of the Sorafenib API.
A plausible final step in Sorafenib synthesis involves the condensation of this picolinamide intermediate with an isocyanate partner. Incomplete reaction or inefficient purification would lead to its carryover into the final drug substance.
Caption: Plausible synthetic pathway and impurity carry-over.
Analytical Control Strategy: A Validated Stability-Indicating HPLC Method
To control the levels of 5-chloro-N-methylpyridine-2-carboxamide in Sorafenib, a highly specific, sensitive, and validated analytical method is required. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.[10][11]
Experimental Protocol: HPLC Analysis
This protocol describes a self-validating system for the quantification of the impurity in the Sorafenib drug substance.
Step 1: Reagent and Standard Preparation
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust pH to 4.0 with dilute phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard: Accurately weigh and dissolve an appropriate amount of 5-chloro-N-methylpyridine-2-carboxamide reference standard in the diluent to obtain a known concentration (e.g., 1.5 µg/mL, corresponding to 0.15% of a 1 mg/mL API solution).
-
Sample Preparation: Accurately weigh and dissolve the Sorafenib API in the diluent to obtain a final concentration of 1.0 mg/mL.
Step 2: Chromatographic Conditions The following table summarizes the instrumental parameters for the analysis.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard for pharmaceutical analysis, provides necessary sensitivity and selectivity. |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient Elution | Optimizes resolution between the more polar impurity and the less polar Sorafenib API. |
| Time (min) | % Mobile Phase B | |
| 0 | 30 | |
| 15 | 70 | |
| 20 | 70 | |
| 22 | 30 | |
| 25 | 30 | |
| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 255 nm[11] | A wavelength where both Sorafenib and the impurity exhibit good absorbance. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Step 3: Data Analysis and Calculation
-
Inject the diluent (as a blank), the reference standard solution, and the sample solution.
-
Identify the peaks for the impurity and Sorafenib based on their retention times, established by running the standard. The impurity, being more polar, will elute earlier than Sorafenib.
-
Calculate the amount of the impurity in the sample using the following external standard formula:
Impurity (%) = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.999. Baseline resolution between impurity and API. | Ensures the method can accurately measure the analyte without interference. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 (e.g., ~0.015 µg/mL) | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1 (e.g., ~0.05 µg/mL)[11] | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over a range (e.g., LOQ to 150% of specification). | Demonstrates a proportional relationship between concentration and detector response. |
| Accuracy | 90.0% - 110.0% recovery at multiple levels. | Measures the closeness of the test results to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0% for six replicate injections. | Assesses the method's consistency under the same operating conditions. |
| Robustness | RSD ≤ 10.0% after small, deliberate changes in method parameters (e.g., pH, flow rate). | Measures the method's capacity to remain unaffected by minor variations. |
Analytical Workflow Visualization
The end-to-end process, from sample handling to final reporting, requires a systematic workflow to ensure data integrity and consistency.
Caption: Workflow for impurity analysis in Sorafenib API.
Conclusion
The effective control of impurities is a cornerstone of modern pharmaceutical development and manufacturing. For a potent therapeutic agent like Sorafenib, ensuring the purity of the API is directly linked to patient safety. 5-chloro-N-methylpyridine-2-carboxamide, as a potential process-related impurity, requires rigorous control. This guide has detailed the regulatory context, physicochemical characteristics, and a robust, validated HPLC method for its analysis. By implementing such a well-defined analytical control strategy, researchers and manufacturers can ensure that Sorafenib meets the highest standards of quality and safety, in full compliance with global regulatory expectations.
References
- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
- Journal of Chemical and Pharmaceutical Research. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances.
- European Medicines Agency. Quality: impurities.
- U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances.
- Frontiers. (2022).
- Sigma-Aldrich. 5-Chloro-N-methylpyridine-2-carboxamide.
- Frontiers. (2021). Hsa-miR-4277 Decelerates the Metabolism or Clearance of Sorafenib in HCC Cells and Enhances the Sensitivity of HCC Cells to Sorafenib by Targeting cyp3a4.
- ResearchGate. (2025).
- Wiley Analytical Science. (2018).
- Synchem. 5-Chloro-N-methylpyridine-2-carboxamide.
- BOC Sciences. Sorafenib Impurities.
- International Journal of PharmTech Research. (2019).
- BLD Pharm. 1086110-81-7|5-Chloro-N-methylpyridine-2-carboxamide.
- ChemicalBook. (2025). 5-Chloro-N-methylpyridine-2-carboxamide.
- Google Patents.
- Pharmaffili
- PMC. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides.
- PMC.
- Simson Pharma Limited. Sorafenib EP Impurity A.
- RSC Publishing. Analytical Methods.
Sources
- 1. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. tasianinch.com [tasianinch.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. synchem.de [synchem.de]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. sphinxsai.com [sphinxsai.com]
